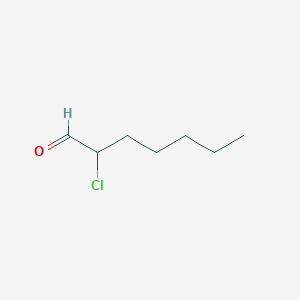
4-(2,3-dihydrobenzofuran-5-yl)butanoic Acid
Übersicht
Beschreibung
4-(2,3-Dihydrobenzofuran-5-yl)butanoic Acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of o-hydroxyacetophenones under basic conditions to form the benzofuran ring, followed by further functionalization to introduce the butanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reactions: often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: pharmacophore in drug design. Its benzofuran core is known for its biological activity, making it a candidate for the development of new therapeutic agents .
Industry: Industrially, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for different applications .
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors , modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, which lacks the butanoic acid side chain.
2,3-Dihydrobenzofuran: A simpler derivative with only the dihydrobenzofuran ring.
5-Benzofuranbutanoic acid: Another derivative with different substitution patterns.
Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzofuran core with the butanoic acid side chain allows for unique interactions and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)3-1-2-9-4-5-11-10(8-9)6-7-15-11/h4-5,8H,1-3,6-7H2,(H,13,14) |
InChI-Schlüssel |
PVDAXUSZNHTCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde](/img/structure/B8652761.png)










